N-benzyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide -

N-benzyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Catalog Number: EVT-5553877
CAS Number:
Molecular Formula: C17H12F3N3O2
Molecular Weight: 347.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7)

Compound Description: This compound demonstrated excellent insecticidal activity against Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus, and also exhibited fungicidal activity against Pseudoperonospora cubensis . It displayed an LC50 of 3.57 ± 0.42 mg/L against M. separata and an EC50 of 24.94 ± 2.13 mg/L against P. cubensis . U7 also inhibited acetylcholinesterase (AChE) activity with a value of 0.215 U/mg prot .

5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine (U8)

Compound Description: Similar to U7, this compound exhibited broad-spectrum insecticidal and fungicidal activity against Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, and Pseudoperonospora cubensis . U8 showed an LC50 of 4.22 ± 0.47 mg/L against M. separata and an EC50 of 30.79 ± 2.21 mg/L against P. cubensis . It also displayed AChE inhibitory activity with a value of 0.184 U/mg prot .

3-bromo-N-(4-chloro-2-methyl-6-{3-[(methylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

Compound Description: This compound is an anthranilic diamide analogue containing a 1,2,4-oxadiazole ring and displayed 100% mortality against Plutella xylostella at 100 mg/L . Its structure was confirmed by X-ray diffraction analysis .

3-[[3-(4-tert-butylphenyl)1,2,4-oxadiazole-5-carbonyl]amino]-1-[3-(trifluoromethyl)phenyl]thiourea

Compound Description: This compound served as a starting point for the development of inhibitors for human sirtuin type proteins 1 and 2 (SIRT1 and SIRT2) .

3-bromo-N-(2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4-chloro-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (18)

Compound Description: This compound is an anthranilic diamide analog containing a 1,2,4-oxadiazole ring and showed good insecticidal activities against Plutella xylostella . Its structure was determined by X-ray diffraction crystallography .

3-bromo-N-(4-chloro-2-methyl-6-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (6)

Compound Description: This compound is an anthranilic diamide analog containing a 1,3,4-oxadiazole ring and demonstrated insecticidal activity against Plutella xylostella and Spodoptera exigua. It displayed 71.43% activity against P. xylostella at 0.4 μg/mL and 33.33% activity against S. exigua at 1 μg/mL .

ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate

Compound Description: This compound serves as a key intermediate in the synthesis of BMS-520, a potent and selective isoxazole-containing S1P1 receptor agonist .

1-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)benzyl)azetidine-3-carboxylic acid (BMS-520)

Compound Description: BMS-520 is a potent and selective isoxazole-containing S1P1 receptor agonist . Its synthesis involves ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate as a key intermediate .

5-[4-phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (SEW2871)

Compound Description: SEW2871 is a selective S1P1 agonist that has shown efficacy in improving the renal microcirculation during sepsis in mouse models . It reverses microvascular permeability, restores capillary perfusion, and improves renal function when administered even after sepsis-induced injury has occurred .

2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (7)

Compound Description: This compound demonstrates antiviral activity against HIV-1 by interacting with the phosphatidylinositol (4,5)‐bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein . It competes with PI(4,5)P2 for MA binding, diminishing the production of new viruses . Compound 7 displays broad neutralizing anti‐HIV activity against group M isolates .

N-methyl-N-(4-{5-[2-methyl-2′-(trifluoromethyl)biphenyl-4-yl]-1,2,4-oxadiazol-3-yl}benzyl)glycine (45)

Compound Description: Compound 45 is a selective S1P1 agonist that distributes predominantly in lymph nodes and brain, inducing a long-lasting decrease in lymphocyte count after oral administration . It demonstrates in vivo efficacy in an experimental autoimmune encephalomyelitis mouse model .

N-methyl-N-(3-{5-[2′‐methyl‐2‐(trifluoromethyl)biphenyl‐4‐yl]‐1,2,4‐oxadiazol‐3‐yl}benzyl)glycine (49)

Compound Description: Compound 49 is a dual S1P1,5 agonist that demonstrates efficacy comparable to fingolimod in an experimental autoimmune encephalomyelitis mouse model . It distributes primarily in lymph nodes and brain and induces long-lasting decreases in lymphocyte count after oral administration . Unlike fingolimod, compound 49 is not a prodrug .

N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl] 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide (GR127935)

Compound Description: GR127935 acts as a potent and selective 5-HT1B/1D receptor antagonist . It displays high affinity for the rat 5-HT1B receptor and calf 5-HT1D receptor .

Properties

Product Name

N-benzyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

IUPAC Name

N-benzyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Molecular Formula

C17H12F3N3O2

Molecular Weight

347.29 g/mol

InChI

InChI=1S/C17H12F3N3O2/c18-17(19,20)13-8-6-12(7-9-13)14-22-16(25-23-14)15(24)21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,21,24)

InChI Key

ZEVIVQIRSUEQBT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.